Crozbaciclib Demonstrates an 8-Fold Higher Unbound Brain-to-Plasma Ratio (Kp,uu) than Abemaciclib and a 4-Fold Higher Kp than Palbociclib in Rodent Models
Crozbaciclib exhibits significantly superior blood-brain barrier penetration compared to both palbociclib and abemaciclib, the two most clinically advanced CDK4/6 inhibitors. In mice receiving a 10 mg/kg oral dose, Crozbaciclib achieved a total brain-to-plasma concentration ratio (Kp) of 4.10 and an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.23 [1]. In contrast, palbociclib and abemaciclib have reported Kp,uu values of less than 0.2 and approximately 0.03, respectively, in mice following oral or intravenous dosing [2][3]. The Kp,uu value reflects the concentration of free (pharmacologically active) drug in brain interstitial fluid relative to plasma, and a value >0.1 is generally considered indicative of meaningful CNS penetration.
| Evidence Dimension | Unbound brain-to-plasma partition coefficient (Kp,uu) in mice after oral dosing |
|---|---|
| Target Compound Data | Kp,uu = 0.23 (10 mg/kg p.o.) |
| Comparator Or Baseline | Palbociclib: Kp,uu <0.2 (equimolar i.v. dose) [2]; Abemaciclib: Kp,uu = 0.03 (30 mg/kg p.o.) [3] |
| Quantified Difference | Crozbaciclib Kp,uu is approximately 8-fold higher than abemaciclib and >1.15-fold higher than palbociclib. |
| Conditions | CD-1 mice, oral gavage, brain and plasma concentrations measured by LC-MS/MS. |
Why This Matters
Superior unbound brain exposure enables effective target engagement in intracranial tumors, making Crozbaciclib the preferred tool compound for CNS oncology studies where palbociclib and ribociclib are ineffective.
- [1] Yin L, Li H, Liu W, Yao Z, Cheng Z, Zhang H, Zou H. A highly potent CDK4/6 inhibitor was rationally designed to overcome blood brain barrier in glioblastoma therapy. Eur J Med Chem. 2018 Jan 20;144:1-28. View Source
- [2] Raub TJ, Wishart GN, Kulanthaivel P, Staton BA, Ajamie RT, Sawada GA, et al. Brain Exposure of Two Selective Dual CDK4 and CDK6 Inhibitors and the Antitumor Activity of CDK4 and CDK6 Inhibition in Combination with Temozolomide in an Intracranial Glioblastoma Xenograft. Drug Metab Dispos. 2015 Sep;43(9):1360-71. View Source
- [3] Raub TJ, et al. (2015) as above. View Source
